molecular formula C12H14N4O3S3 B10873177 Methyl [4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate

Methyl [4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate

Katalognummer: B10873177
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: QJAZJZOGHSVZBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 2-[4-METHYL-2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of thiazole and thiadiazole rings in its structure suggests it may exhibit significant biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-METHYL-2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE typically involves multi-step organic reactions. One common approach includes the formation of the thiazole and thiadiazole rings through cyclization reactions. The synthesis begins with the preparation of intermediate compounds, which are then subjected to cyclization under controlled conditions to form the desired heterocyclic rings. The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and solvents would be carefully selected to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 2-[4-METHYL-2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

METHYL 2-[4-METHYL-2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE has several scientific research applications:

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases, including infections and cancer.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of METHYL 2-[4-METHYL-2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of thiazole and thiadiazole rings suggests it may interfere with microbial cell wall synthesis or DNA replication, contributing to its antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    METHYL 2-[4-METHYL-2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE: shares structural similarities with other thiazole and thiadiazole derivatives, such as:

Uniqueness

The uniqueness of METHYL 2-[4-METHYL-2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C12H14N4O3S3

Molekulargewicht

358.5 g/mol

IUPAC-Name

methyl 2-[4-methyl-2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C12H14N4O3S3/c1-6-8(4-10(18)19-3)22-11(13-6)14-9(17)5-20-12-16-15-7(2)21-12/h4-5H2,1-3H3,(H,13,14,17)

InChI-Schlüssel

QJAZJZOGHSVZBF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NN=C(S2)C)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.